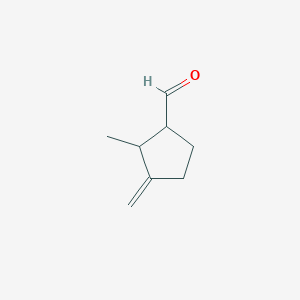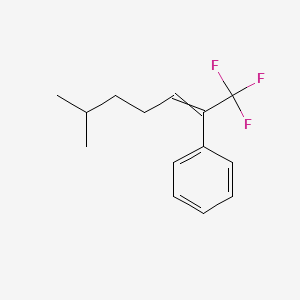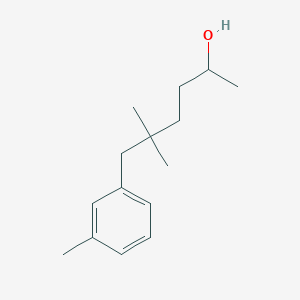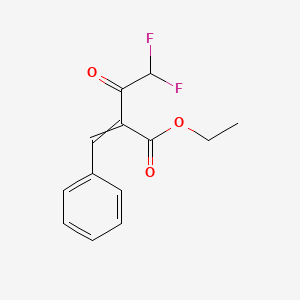![molecular formula C13H21N5O B14227404 N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea CAS No. 827589-15-1](/img/structure/B14227404.png)
N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an amino group at the 6-position and a urea linkage connecting it to a piperidine ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-(piperidin-1-yl)ethylamine.
Formation of Urea Linkage: The two starting materials are reacted with a suitable isocyanate or carbodiimide to form the urea linkage. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Employing automated processes for mixing, reaction control, and purification to ensure consistency and efficiency.
Quality Control: Implementing stringent quality control measures to monitor the purity and yield of the final product.
化学反应分析
Types of Reactions
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The amino group on the pyridine ring can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Involvement: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(6-Aminopyridin-2-yl)-N’-[2-(pyrrolidin-1-yl)ethyl]urea: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-(6-Aminopyridin-2-yl)-N’-[2-(azepan-1-yl)ethyl]urea: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea is unique due to its specific combination of a pyridine ring with an amino group and a piperidine ring connected via a urea linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
827589-15-1 |
|---|---|
分子式 |
C13H21N5O |
分子量 |
263.34 g/mol |
IUPAC 名称 |
1-(6-aminopyridin-2-yl)-3-(2-piperidin-1-ylethyl)urea |
InChI |
InChI=1S/C13H21N5O/c14-11-5-4-6-12(16-11)17-13(19)15-7-10-18-8-2-1-3-9-18/h4-6H,1-3,7-10H2,(H4,14,15,16,17,19) |
InChI 键 |
IHYCHPRHMOCCML-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)
![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
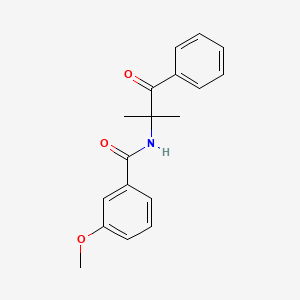
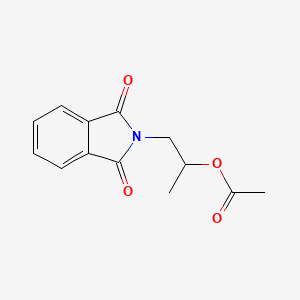

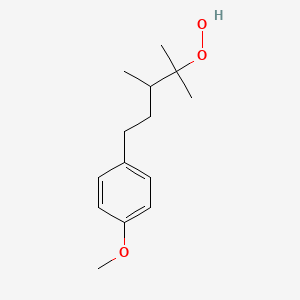

![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
